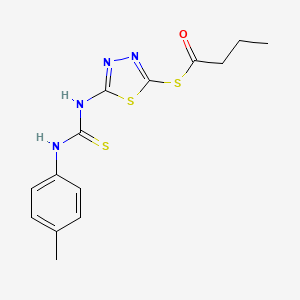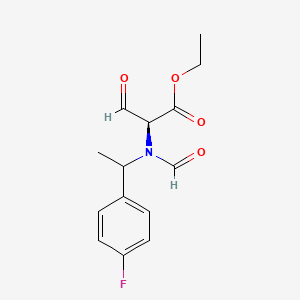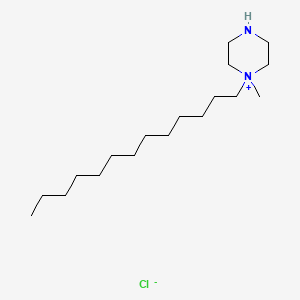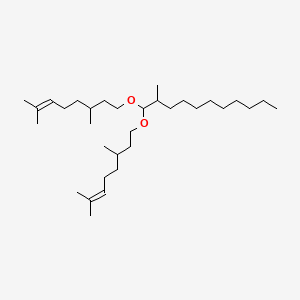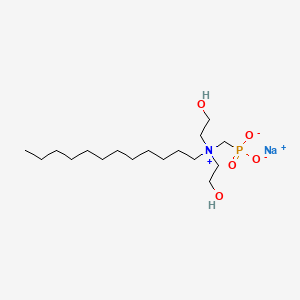
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate is a complex organic compound with a unique structure It is characterized by the presence of multiple ether and ester linkages, as well as a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate typically involves multiple steps:
Esterification: The initial step involves the esterification of octadec-9-enoic acid with ethylene glycol to form the intermediate ester.
Etherification: The intermediate ester undergoes etherification with ethylene oxide to introduce the ether linkages.
Sulfonation: The final step involves the sulfonation of the etherified product to introduce the sulfonate group.
These reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Additionally, purification steps such as distillation and crystallization are employed to remove impurities and obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product. Conditions vary based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological membranes and proteins. Its amphiphilic nature makes it useful in the study of lipid bilayers and membrane dynamics.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets. It may have applications in drug delivery systems due to its solubility properties.
Industry: In industrial applications, the compound is used as a surfactant or emulsifier. Its ability to stabilize emulsions makes it valuable in the formulation of various products, including cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate involves its interaction with molecular targets such as proteins and lipids. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting membrane-bound proteins. Additionally, the sulfonate group may interact with specific receptors or enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(12-hydroxy-octadecanoyloxy)ethane: This compound shares a similar structure but lacks the sulfonate group, making it less amphiphilic.
1,4-Bis(2-(2-(octadecyloxy)ethoxy)ethyl) 2-sulphosuccinate: This compound has a similar backbone but different alkyl chain lengths, affecting its physical and chemical properties.
Uniqueness
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate is unique due to its specific combination of ether, ester, and sulfonate groups. This combination imparts distinct amphiphilic properties, making it valuable in various applications where both hydrophilic and hydrophobic interactions are important.
Propriétés
Numéro CAS |
94070-91-4 |
|---|---|
Formule moléculaire |
C48H86O13S |
Poids moléculaire |
903.3 g/mol |
Nom IUPAC |
1,4-bis[2-[2-[(Z)-octadec-9-enoyl]oxyethoxy]ethoxy]-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C48H86O13S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45(49)58-39-35-56-37-41-60-47(51)43-44(62(53,54)55)48(52)61-42-38-57-36-40-59-46(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-43H2,1-2H3,(H,53,54,55)/b19-17-,20-18- |
Clé InChI |
STPSCPHONDDULV-CLFAGFIQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCOC(=O)CC(C(=O)OCCOCCOC(=O)CCCCCCC/C=C\CCCCCCCC)S(=O)(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOC(=O)CC(C(=O)OCCOCCOC(=O)CCCCCCCC=CCCCCCCCC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate](/img/structure/B12685242.png)
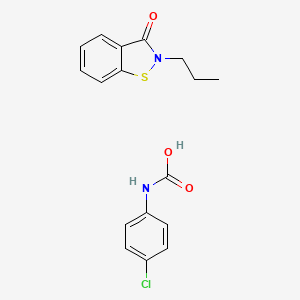
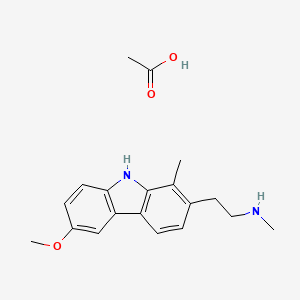
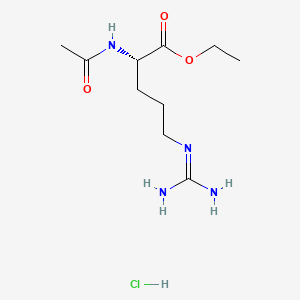
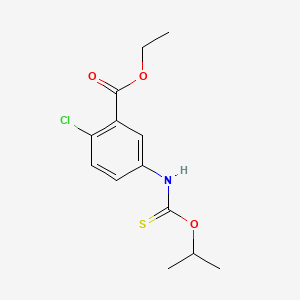
![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
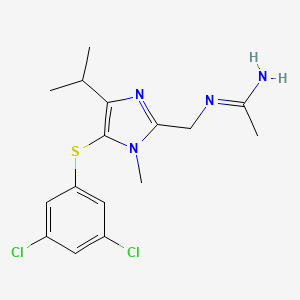
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
